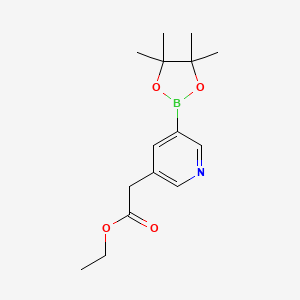

Ethyl 2-(5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)acetate

Description

Ethyl 2-(5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)acetate is a boronate ester-containing compound widely used in pharmaceutical and materials research. Its structure comprises a pyridine ring substituted with a 4,4,5,5-tetramethyl-1,3,2-dioxaborolane (pinacol boronate) group at the 5-position and an ethyl acetate moiety at the 2-position of the pyridine ring. This compound is pivotal in Suzuki-Miyaura cross-coupling reactions, enabling the formation of carbon-carbon bonds for synthesizing complex aromatic systems .

The boronate ester group enhances stability and solubility in organic solvents, making it a versatile intermediate in drug discovery and polymer chemistry. Its synthesis typically involves palladium-catalyzed borylation or nucleophilic substitution reactions, as evidenced by protocols in and , which describe analogous synthetic routes for structurally related compounds .

Properties

Molecular Formula |

C15H22BNO4 |

|---|---|

Molecular Weight |

291.15 g/mol |

IUPAC Name |

ethyl 2-[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl]acetate |

InChI |

InChI=1S/C15H22BNO4/c1-6-19-13(18)8-11-7-12(10-17-9-11)16-20-14(2,3)15(4,5)21-16/h7,9-10H,6,8H2,1-5H3 |

InChI Key |

OVNYUVYVHMMJLO-UHFFFAOYSA-N |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC(=CN=C2)CC(=O)OCC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-(5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)acetate typically involves the borylation of pyridine derivatives. One common method is the Miyaura borylation, which uses bis(pinacolato)diboron as the boron source and a palladium catalyst. The reaction is usually carried out in the presence of a base such as potassium acetate and a solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Continuous flow reactors and automated systems are often employed to ensure consistent production quality .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)acetate undergoes various types of chemical reactions, including:

Oxidation: The boronic ester group can be oxidized to form boronic acids.

Reduction: The ester group can be reduced to the corresponding alcohol.

Substitution: The boronic ester can participate in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide or sodium perborate in aqueous conditions.

Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous conditions.

Substitution: Palladium catalysts (e.g., Pd(PPh3)4) and bases (e.g., K2CO3) in solvents like tetrahydrofuran (THF) or toluene.

Major Products Formed

Oxidation: Boronic acids.

Reduction: Alcohols.

Substitution: Biaryl compounds.

Scientific Research Applications

Medicinal Chemistry

Targeting Cancer Pathways

Ethyl 2-(5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)acetate has been investigated for its potential role in targeting cancer pathways. The dioxaborolane moiety is known to enhance the selectivity of compounds towards specific biological targets. Studies have shown that derivatives of dioxaborolanes can inhibit certain kinases involved in cancer progression .

Neuroprotective Effects

Research indicates that this compound may exhibit neuroprotective properties. It has been suggested that the pyridine ring can interact with neurotransmitter systems and may help in conditions like neurodegeneration by modulating oxidative stress pathways .

Materials Science

Synthesis of Functional Materials

The compound is also being explored for its role in the synthesis of functional materials. Its ability to form stable complexes with metal ions makes it a candidate for developing new materials with unique electronic properties .

Polymer Chemistry

In polymer chemistry, ethyl 2-(5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)acetate can be utilized as a building block for creating boron-containing polymers. These polymers have potential applications in drug delivery systems due to their biocompatibility and ability to encapsulate therapeutic agents effectively .

Table 1: Summary of Research Findings

Mechanism of Action

The mechanism of action of Ethyl 2-(5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)acetate primarily involves its role as a boron source in cross-coupling reactions. The boronic ester group interacts with palladium catalysts to form a palladium-boron complex, which then undergoes transmetallation with an organohalide to form a new carbon-carbon bond. This process is facilitated by the base, which helps to activate the boronic ester and stabilize the reaction intermediates .

Comparison with Similar Compounds

Pyridine-Based Boronate Esters

- Ethyl 2-(5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)acetate (CAS: 1639958-04-5):

- Ethyl 2-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)acetate (CAS: 2828447-07-8):

Non-Pyridine Boronate Esters

Suzuki-Miyaura Cross-Coupling

- The pyridin-3-yl derivative exhibits moderate reactivity in coupling due to steric hindrance from the adjacent acetate group.

- Pyridin-2-yl analogs (e.g., CAS: 1639958-04-5) show higher reactivity in aryl-aryl couplings, as the boronate group is more accessible .

- Cyclohexene-based derivatives (e.g., CAS: 1166829-70-4) are less reactive in cross-coupling but valuable for aliphatic bond formations .

Physical and Hazard Properties

| Compound Name (CAS) | Molecular Weight | Melting Point | Boiling Point | Hazards (GHS) |

|---|---|---|---|---|

| Ethyl 2-(5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)acetate | 291.15 | N/A | N/A | H302, H315, H319, H335 |

| Ethyl 2-(5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)acetate (1639958-04-5) | 291.15 | N/A | N/A | H302, H315, H319, H335 |

| Ethyl 2-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)cyclohex-3-en-1-yl)acetate (1166829-70-4) | 294.16 | N/A | N/A | Not reported |

Commercial Availability and Pricing

Biological Activity

Ethyl 2-(5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)acetate is a compound of interest in medicinal chemistry due to its potential biological activities. This article delves into the biological activity of this compound, summarizing relevant research findings, case studies, and data tables.

Chemical Structure and Properties

The compound belongs to a class of boron-containing organic compounds. Its molecular formula is with a molecular weight of approximately 291.15 g/mol. The presence of the dioxaborolane moiety is significant as it can influence the compound's reactivity and biological interactions.

Biological Activity Overview

Research indicates that compounds containing pyridine and boron functionalities exhibit diverse biological activities, including antibacterial, antifungal, and anticancer properties. The specific compound under investigation has shown promise in various assays.

Antimicrobial Activity

Recent studies have reported that derivatives of pyridine exhibit activity against multidrug-resistant bacterial strains. For instance:

- Staphylococcus aureus : Compounds similar to ethyl 2-(5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)acetate demonstrated minimum inhibitory concentration (MIC) values ranging from 4–8 µg/mL against resistant strains .

Anticancer Activity

In vitro studies have highlighted the anticancer potential of related compounds:

- Cell Lines : The compound showed cytotoxic effects in various cancer cell lines, with IC50 values indicating effective growth inhibition. For example, a related compound exhibited IC50 values of 0.87–12.91 µM in MCF-7 cells compared to 17.02 µM for the standard drug 5-Fluorouracil .

The proposed mechanism for the anticancer activity includes:

- Induction of Apoptosis : Increased levels of caspase activity were observed in treated cells.

- Cell Cycle Arrest : Compounds have been shown to arrest the cell cycle at the G2/M phase .

Case Studies

- Study on Antimicrobial Efficacy : A study evaluated the efficacy of pyridine derivatives against various strains of bacteria. The results indicated significant antibacterial activity against both Gram-positive and Gram-negative bacteria .

- Anticancer Efficacy in Animal Models : In vivo studies using mouse models demonstrated that administration of related compounds led to reduced tumor size and improved survival rates compared to controls .

Data Tables

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.